2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride
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Description
The compound “2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride” is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids are a group of nitrogen-containing compounds that have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Phenolic compounds like tyrosol and hydroxytyrosol, which share a structural relation to hydroxyethyl derivatives, have been studied for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds are found in olives, olive oil, and wine and have potential applications in dentistry due to their anti-inflammatory and antioxidant activities, although research is primarily in vitro (Ramos et al., 2020).
Ethanol Oxidation and Energy Production
Research into ethanol oxidation, such as the role of alcohol P-450 oxygenase in ethanol metabolism, can provide a biochemical perspective on similar compounds' metabolic pathways and toxicology (Koop & Coon, 1986). Additionally, studies on ethanol as a fuel additive and the chemical composition of distillers grains highlight the importance of ethanol and its derivatives in renewable energy and agricultural applications (Liu, 2011).
Supramolecular Chemistry
The use of calixpyrrole scaffolds in the self-assembly of supramolecular capsules points to advanced applications in materials science, where similar hydroxyethyl compounds could play a role in novel supramolecular structures (Ballester, 2011).
Bioconversion and Biotechnology
The bioconversion of lignocellulosic materials into ethanol emphasizes the importance of hydroxyethyl derivatives in renewable energy sources. Studies on the hydrolysis of materials for ethanol production can shed light on the potential biotechnological applications of similar compounds (Sun & Cheng, 2002).
properties
IUPAC Name |
2-[(3S,4R)-4-(2-hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-3-1-7-5-9-6-8(7)2-4-11;/h7-11H,1-6H2;1H/t7-,8+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXKKNFBAVENRN-KVZVIFLMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CCO)CCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)CCO)CCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride |
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